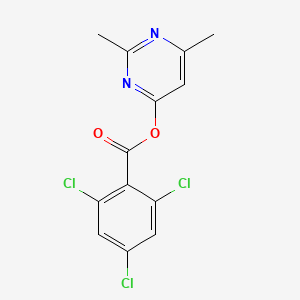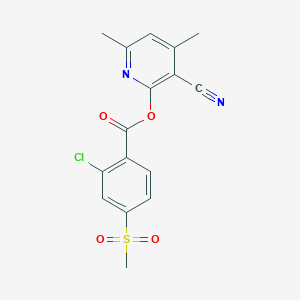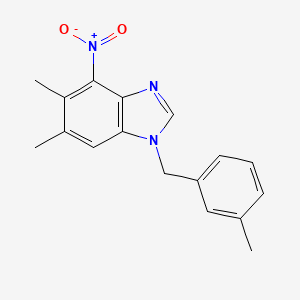
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
描述
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4242)tetradecane-3,11-dione is a complex organic compound characterized by its unique hexaazadispiro structure
准备方法
The synthesis of 2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione typically involves multi-step organic reactions. The synthetic routes often include the formation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis .
化学反应分析
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles
科学研究应用
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione has several scientific research applications:
作用机制
The mechanism of action of 2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione involves its interaction with molecular targets through its functional groups. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The pathways involved depend on the specific application and the biological context .
相似化合物的比较
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione can be compared with other similar compounds such as:
1,2,4,5-Tetrazine, 3,6-diphenyl-: Another compound with a similar structural motif but different functional groups.
4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: Shares some structural similarities but differs in its functional applications. The uniqueness of this compound lies in its specific hexaazadispiro structure, which imparts distinct chemical and physical properties
属性
IUPAC Name |
3,11-diphenyl-1,3,4,9,11,12-hexazadispiro[4.2.48.25]tetradecane-2,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-17-21-19(23-25(17)15-7-3-1-4-8-15)11-13-20(14-12-19)22-18(28)26(24-20)16-9-5-2-6-10-16/h1-10,23-24H,11-14H2,(H,21,27)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKIRUXKAWHXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13NC(=O)N(N3)C4=CC=CC=C4)NC(=O)N(N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3035812.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035816.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3035818.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B3035819.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B3035820.png)
![1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol](/img/structure/B3035821.png)
![1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B3035825.png)
![5-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one](/img/structure/B3035826.png)

![3,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3035829.png)


